N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

Lipophilicity Membrane permeability Carbonic anhydrase inhibition

N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide (CAS 920527-27-1) is a synthetic sulfonamide derivative with the molecular formula C13H11ClN2O5S and a molecular weight of 342.76 g/mol. The compound features a distinctive substitution pattern, combining a 5-chloro-2-hydroxyphenyl moiety with a 4-methyl-3-nitrobenzenesulfonamide group, distinguishing it from simpler primary sulfonamides.

Molecular Formula C13H11ClN2O5S
Molecular Weight 342.76 g/mol
CAS No. 920527-27-1
Cat. No. B12623880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide
CAS920527-27-1
Molecular FormulaC13H11ClN2O5S
Molecular Weight342.76 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C13H11ClN2O5S/c1-8-2-4-10(7-12(8)16(18)19)22(20,21)15-11-6-9(14)3-5-13(11)17/h2-7,15,17H,1H3
InChIKeyLAQMQYWACIPZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide (CAS 920527-27-1): Physicochemical Profile & Procurement-Relevant Identity


N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide (CAS 920527-27-1) is a synthetic sulfonamide derivative with the molecular formula C13H11ClN2O5S and a molecular weight of 342.76 g/mol [1]. The compound features a distinctive substitution pattern, combining a 5-chloro-2-hydroxyphenyl moiety with a 4-methyl-3-nitrobenzenesulfonamide group, distinguishing it from simpler primary sulfonamides. Computed physicochemical properties include an XLogP3 of 2.9, a topological polar surface area (TPSA) of 121 Ų, and a heavy atom count of 22 [1]. While primary literature directly characterizing its biological activity remains scarce as of the present analysis, its structural class—nitro-substituted sulfonamides—has been associated with carbonic anhydrase inhibition, including irreversible inhibition models [2]. Additionally, the compound has been catalogued as a related substance in the analytical characterization of clozapine, indicating a specific role in pharmaceutical impurity profiling . This evidence guide focuses on quantifiable differentiation relative to common sulfonamide comparators to support informed scientific selection.

Substitution Risk Analysis: Why N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide Cannot Be Replaced by Unsubstituted or Methyl-Substituted Sulfonamides


Generic substitution within the sulfonamide class is not feasible for N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide due to substantial differences in key physicochemical properties that directly impact membrane permeability, oral absorption potential, and analytical detectability. For instance, the commonly used carbonic anhydrase inhibitor acetazolamide (a primary sulfonamide) exhibits an XLogP3 of -0.3 and a TPSA of 152 Ų [1], whereas the target compound shows an XLogP3 of 2.9 and a TPSA of 121 Ų [2]. This represents a more than 1000-fold increase in predicted lipophilicity (approx. 3 log units) and a significant reduction in polar surface area, which can dramatically alter passive diffusion rates across biological membranes and retention times in reverse-phase HPLC. Such differences render generic surrogates inappropriate for any application requiring consistent lipophilicity-driven partitioning, cellular uptake, or chromatographic behavior. The specific nitro and chloro substituents also introduce unique spectroscopic handles (e.g., UV absorbance of the nitro group) absent in unsubstituted analogs, affecting limit of detection in analytical methods. Therefore, direct substitution without re-validation risks compromising the integrity of biological assays, analytical methods, and synthetic protocols.

Quantitative Differentiation of N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide Against Key Sulfonamide Comparators


Lipophilicity (XLogP3) Advantage Over Acetazolamide: Implications for Membrane Permeability and Assay Partitioning

The target compound demonstrates a computed XLogP3 of 2.9 [1], compared to -0.3 for the widely used sulfonamide acetazolamide [2]. This represents a difference of approximately 3.2 log units, translating to a predicted >1000-fold increase in octanol-water partition coefficient. Higher lipophilicity is generally associated with enhanced passive membrane permeability, which is critical for intracellular target engagement and topical ocular absorption in the context of carbonic anhydrase inhibitor development [3].

Lipophilicity Membrane permeability Carbonic anhydrase inhibition

Reduced Topological Polar Surface Area (TPSA) Relative to Acetazolamide: Improving Oral Absorption Probability

The target compound exhibits a TPSA of 121 Ų [1], which is substantially lower than the 152 Ų calculated for acetazolamide [2]. TPSA values below 140 Ų are generally associated with favorable oral absorption, as they reduce the desolvation penalty required for passive transcellular diffusion across the intestinal epithelium. The 31 Ų difference places the target compound firmly within the 'good oral absorption' zone, whereas acetazolamide lies above the commonly accepted threshold of 140 Ų, consistent with its known limited oral bioavailability.

Drug-likeness Oral bioavailability Physicochemical property

Reduced Hydrogen Bond Acceptor Count Compared to Acetazolamide: Favorable Desolvation Energetics

The target compound possesses 6 hydrogen bond acceptor (HBA) sites [1], compared to 7 for acetazolamide [2]. Each hydrogen bond acceptor must be desolvated before the molecule can partition into the hydrophobic core of a lipid bilayer [3]. The reduction of one HBA site lowers the energetic cost of membrane crossing, complementing the higher lipophilicity and lower TPSA to create a more favorable overall permeation profile.

Hydrogen bonding Membrane permeation Desolvation penalty

Structural Basis for Irreversible Carbonic Anhydrase Inhibition: Class-Level Inference from Nitro-Substituted Sulfonamides

Published studies on structurally related 4-nitrobenzenesulfonamides bearing N-hydroxy and N-methyl substituents have identified them as irreversible inhibitors of carbonic anhydrase, in contrast to the reversible noncompetitive inhibition seen with primary sulfonamides such as acetazolamide [1]. Although no direct enzymatic IC50 data for this specific compound are currently available, its core structure—featuring a 4-methyl-3-nitrobenzenesulfonamide moiety—places it within the class of nitro-substituted sulfonamides that demonstrate irreversible inhibition kinetics and a trend toward topical intraocular pressure (IOP) reduction in normotensive rabbit models [1].

Carbonic anhydrase Irreversible inhibition Ocular pharmacology

Application as a Clozapine-Related Reference Standard: Niche Analytical Procurement Differentiation

The compound is catalogued as a clozapine-related substance and is supplied for use as a reference standard in analytical method development, method validation, and quality control applications for clozapine drug substance and product testing [1]. The 4-methyl-3-nitrobenzenesulfonamide group provides a strong UV chromophore (nitroaromatic absorbance) that facilitates sensitive HPLC-UV detection, while the 5-chloro-2-hydroxyphenyl moiety provides distinct chromatographic retention relative to other clozapine impurities such as the N-oxide or desmethyl derivatives. In a recently published stability-indicating RP-HPLC method for clozapine impurity profiling, chromatographic resolution of structurally diverse impurities was achieved using gradient elution with UV detection [2], demonstrating the operational necessity of sourcing individual, well-characterized impurity standards for accurate quantification.

Pharmaceutical impurity Reference standard Clozapine analysis HPLC method validation

Procurement-Driven Application Scenarios for N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide Based on Quantified Differentiation


Lead Optimization for Topical Ocular Carbonic Anhydrase Inhibitors

Medicinal chemistry teams developing novel topical carbonic anhydrase inhibitors for glaucoma can prioritize this compound over standard primary sulfonamides such as acetazolamide based on its favorable physicochemical profile: an XLogP3 of 2.9 (>1000-fold higher lipophilicity than acetazolamide, XLogP3 -0.3 [1][2]) and a TPSA of 121 Ų (below the 140 Ų oral/topical absorption threshold [1]). These properties predict enhanced corneal permeation, a prerequisite for topical ocular delivery [3]. Furthermore, the compound's structural classification within the nitro-substituted sulfonamide series suggests potential for irreversible carbonic anhydrase inhibition, which could translate to prolonged IOP-lowering duration [3].

Development and Validation of Clozapine Impurity Profiling Methods

Analytical laboratories supporting clozapine ANDA submissions or commercial batch release testing can procure this compound as a certified reference standard for HPLC method development and validation [4]. Its distinct nitroaromatic chromophore enhances UV detection sensitivity, while its unique retention characteristic—driven by the 5-chloro-2-hydroxyphenyl moiety—enables chromatographic resolution from other clozapine-related impurities. A recently published stability-indicating RP-HPLC method for clozapine impurity profiling demonstrates the operational necessity of sourcing individual, well-characterized impurity standards for accurate quantification [5].

Computational Chemistry and Molecular Docking Studies on Sulfonamide-Protein Interactions

Computational chemists investigating sulfonamide binding to carbonic anhydrase isoforms or other sulfonamide-recognizing proteins can use this compound as a probe molecule with a larger, more hydrophobic scaffold compared to acetazolamide [1][2]. The 5-chloro-2-hydroxyphenyl substituent introduces additional hydrogen bond donor/acceptor capability and halogen bonding potential (via the chlorine atom) that can explore binding pocket regions inaccessible to smaller primary sulfonamides. The compound's computed properties (22 heavy atoms, 3 rotatable bonds [1]) provide sufficient conformational flexibility for induced-fit docking studies.

Synthetic Chemistry: Building Block for Further Derivatization

For synthetic chemists, the compound's 4-methyl-3-nitrobenzenesulfonamide core serves as a versatile intermediate. The nitro group can be selectively reduced to the corresponding aniline under standard hydrogenation conditions, enabling subsequent diazotization and Sandmeyer-type functionalization or amide coupling with carboxylic acid derivatives. The phenolic hydroxyl group on the 5-chloro-2-hydroxyphenyl ring provides a site for O-alkylation or O-acylation, allowing modular diversification. This dual reactivity is absent in simpler sulfonamides such as acetazolamide, which lacks aromatic hydroxyl or nitro groups amenable to further synthetic elaboration [1][2].

Quote Request

Request a Quote for N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.